Field: Organic Chemistry
Field: Structural Chemistry
Application: The intramolecular interactions in para and meta nitroanilines are studied.
Field: Materials Science
3-Amino-N,N-dimethyl-4-nitroaniline is an organic compound with the molecular formula CHNO and a CAS Number of 2069-71-8. This compound is a derivative of aniline, characterized by the presence of an amino group, a nitro group, and two methyl groups attached to the nitrogen atom. The structure consists of a benzene ring with these functional groups, giving it unique chemical properties and reactivity. It typically appears as a yellow-brown powder with a melting point ranging from 134 to 139 °C .
There is no current information available regarding the specific mechanism of action of 3-Amino-N,N-dimethyl-4-nitroaniline in biological systems.
As with most nitroaromatic compounds, 3-Amino-N,N-dimethyl-4-nitroaniline is likely to be toxic and may pose various health hazards. Specific data on its toxicity is lacking, but potential hazards include:
The synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline generally involves two main steps:
In industrial settings, these processes are optimized for higher yields and purity through advanced techniques such as continuous flow reactors and chromatography.
3-Amino-N,N-dimethyl-4-nitroaniline has several applications, including:
While specific interaction studies focusing solely on 3-Amino-N,N-dimethyl-4-nitroaniline are scarce, it is likely that its interactions with biological systems involve its functional groups affecting enzyme activity or receptor binding. Further research is necessary to elucidate these interactions comprehensively .
Several compounds share structural similarities with 3-Amino-N,N-dimethyl-4-nitroaniline:
| Compound Name | Key Differences |
|---|---|
| N,N-Dimethyl-4-nitroaniline | Lacks the amino group at the 3-position |
| 4-Amino-N,N-dimethylaniline | Lacks the nitro group at the 4-position |
| 3-Amino-4-nitroaniline | Lacks the dimethyl groups on the nitrogen atom |
3-Amino-N,N-dimethyl-4-nitroaniline is unique due to its combination of both amino and nitro groups on the benzene ring, along with dimethyl substitution on nitrogen. This specific arrangement imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in organic synthesis and material science.